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N-butyl-2-(4-nitrophenyl)quinazolin-4-amine
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Overview
Description
N-butyl-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-butyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with 4-nitrobenzyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with butylamine to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
N-butyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-butyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and thereby exerting its therapeutic effects . For example, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
N-butyl-2-(4-nitrophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar inhibitory activity but with different potency.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Another quinazoline derivative with potent antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-butyl-2-(4-nitrophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(11-9-13)22(23)24/h4-11H,2-3,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDBKTVACZSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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